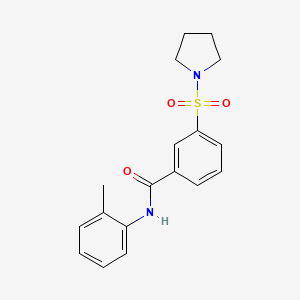
1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, also known as MRK-409, is a small molecule drug that has been studied for its potential therapeutic effects on various diseases.
Mecanismo De Acción
1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile acts as a selective antagonist of the nociceptin/orphanin FQ (NOP) receptor, which is a G protein-coupled receptor that is involved in the regulation of pain, anxiety, and reward pathways. By blocking the NOP receptor, 1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile may reduce pain and anxiety behaviors and decrease drug-seeking behavior.
Biochemical and Physiological Effects:
1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been shown to have a high affinity and selectivity for the NOP receptor, with minimal binding to other receptors. In animal models, 1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been shown to reduce pain and anxiety behaviors without producing significant side effects such as sedation or motor impairment. Additionally, 1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been shown to decrease drug-seeking behavior without affecting the rewarding effects of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile in lab experiments is its high selectivity and affinity for the NOP receptor, which allows for targeted manipulation of the pain, anxiety, and reward pathways. Additionally, 1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has shown promising results in preclinical studies and has the potential to be developed into a therapeutic drug for various diseases. However, one limitation of using 1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile in lab experiments is its limited availability and high cost, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for the study of 1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile. One direction is to further investigate its potential therapeutic effects on neuropathic pain, anxiety, depression, and addiction in clinical trials. Another direction is to explore the potential use of 1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile and its effects on the nociceptin/orphanin FQ system.
Métodos De Síntesis
1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile can be synthesized through a multi-step process that involves the reaction of various chemicals such as 4-morpholinepropanenitrile, isopropylamine, and 3,4-dihydroisoquinoline. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been studied for its potential therapeutic effects on various diseases such as neuropathic pain, anxiety, depression, and addiction. In preclinical studies, 1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has shown promising results in reducing pain and anxiety behaviors in animal models. Additionally, 1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been shown to have a positive effect on drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
3-morpholin-4-yl-1-propan-2-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-12(2)16-14-6-4-3-5-13(14)15(11-18)17(19-16)20-7-9-21-10-8-20/h12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXVHAONKZMETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C2=C1CCCC2)C#N)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5706419.png)
![N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5706423.png)
![2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5706426.png)


![2-(benzylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B5706454.png)
![2-[(4-methyl-2-pyridinyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B5706457.png)

![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5706475.png)


![3-[2-(4-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5706497.png)

